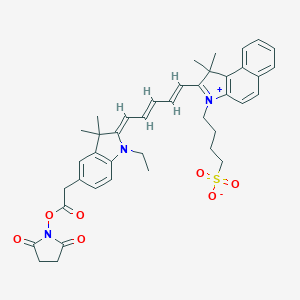

NIR-664-N-succinimidyl ester

Vue d'ensemble

Description

NIR-664-N-succinimidyl ester is a useful research compound. Its molecular formula is C41H45N3O7S and its molecular weight is 723.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

NIR-664-N-succinimidyl ester is a near-infrared (NIR) fluorescent dye widely used in biomedical research, particularly for imaging and drug delivery applications. Its unique properties, such as high quantum efficiency and specific excitation/emission wavelengths, make it a valuable tool in various experimental settings. This article delves into the biological activity of this compound, highlighting its synthesis, functional applications, and relevant case studies.

This compound has a molar absorptivity of 187,000 L mol cm and a quantum efficiency of 23%. The excitation and emission wavelengths are approximately 672 nm and 694 nm, respectively . The synthesis typically involves the reaction of NIR-664 with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) to form an amine-reactive NHS ester .

Synthesis Procedure:

- Dissolve 5 mg of this compound in a suitable solvent (e.g., DMSO).

- Mix with NHS and EDC under controlled pH conditions (typically around pH 4.5 to 6.0).

- Allow the reaction to proceed for several hours at room temperature.

- Purify the product using methods such as dialysis or chromatography to remove unreacted materials.

Biological Applications

This compound is primarily utilized in fluorescence imaging , drug delivery , and targeted therapy . Its ability to conjugate with biomolecules enhances its utility in visualizing cellular processes and tracking therapeutic agents in vivo.

Fluorescence Imaging

Fluorescence imaging using NIR-664 has been employed to study the biodistribution of nanoparticles in animal models. For instance, studies have shown that formulations containing NIR-664 exhibit significant accumulation in the liver when administered to mice, indicating its potential for liver-targeted therapies .

Table 1: Imaging Characteristics of NIR-664

| Property | Value |

|---|---|

| Molar Absorptivity | 187,000 L mol cm |

| Quantum Efficiency | 23% |

| Excitation Wavelength | 672 nm |

| Emission Wavelength | 694 nm |

Drug Delivery Systems

NIR-664 has been incorporated into various nanoparticle systems for enhanced drug delivery. For example, its conjugation with dendrimers has been investigated for improving the stability and efficacy of therapeutic agents. Dendritic structures allow for multivalent interactions with target cells, enhancing cellular uptake and therapeutic outcomes .

Case Study: Dendrimer Conjugation

In a study involving PAMAM dendrimers, NIR-664 was successfully conjugated to enhance the targeting of anti-C-reactive protein antibodies. The resulting nanoparticle demonstrated improved binding affinity and specificity for target cells compared to non-conjugated forms .

Research Findings

Recent research has expanded on the applications of this compound in various fields:

- Nanoparticle Imaging : A study highlighted that NIR-664-labeled silica nanoparticles exhibited stable fluorescence over time, making them suitable for long-term imaging studies .

- Therapeutic Delivery : Research demonstrated that PEGylated formulations containing NIR-664 were more efficiently taken up by hepatocytes, suggesting improved therapeutic delivery mechanisms for liver diseases .

- Cancer Targeting : The use of NIR-664 in targeted cancer therapies has shown promise, particularly in visualizing tumor margins during surgical procedures .

Applications De Recherche Scientifique

In Vivo Imaging

NIR-664 has been extensively used in in vivo imaging due to its ability to penetrate biological tissues effectively. The compound is often conjugated to antibodies or other targeting molecules to visualize specific tissues or tumors.

Case Study: Tumor Imaging

A study demonstrated the use of NIR-664 conjugated to anti-tenascin-C antibodies for targeted tumor imaging. The modified antibodies showed enhanced accumulation in tumor tissues, allowing for clearer imaging compared to non-targeted agents .

Optical Imaging Techniques

The dye is employed in optical imaging techniques such as fluorescence and photoacoustic imaging. Its properties make it ideal for real-time monitoring of biological processes.

Table 1: Comparison of Imaging Techniques Using NIR Dyes

| Technique | Advantages | Limitations |

|---|---|---|

| Fluorescence Imaging | High sensitivity, real-time monitoring | Limited tissue penetration |

| Photoacoustic Imaging | Deep tissue penetration | Requires sophisticated equipment |

| NIR-PIT (Photoimmunotherapy) | Targeted cancer treatment | Potential off-target effects |

Drug Delivery Systems

NIR-664 is also utilized in drug delivery systems, particularly in the development of nanoparticles (NPs) that can be tracked using NIR imaging.

Case Study: Nanoparticle Conjugation

Research involved the incorporation of NIR-664 into silica nanoparticles for enhanced bioconjugation with antibodies. The study reported improved assay performance due to the multivalency of dendrimers used alongside NIR-664, facilitating efficient drug delivery and targeting .

Diagnostic Applications

The dye's ability to provide distinct fluorescence signals makes it valuable in diagnostic assays, including immunoassays and biosensors.

Table 2: Diagnostic Applications of NIR-664

| Application | Description | Benefits |

|---|---|---|

| Immunoassays | Detection of specific antigens | High sensitivity and specificity |

| Biosensors | Real-time monitoring of biomolecular interactions | Rapid results and minimal sample preparation |

Analyse Des Réactions Chimiques

Reaction with Primary Amines

NIR-664-N-succinimidyl ester undergoes nucleophilic acyl substitution with primary amines (e.g., lysine residues in proteins or amino-silanes) to form stable amide bonds. This reaction is pH-dependent, with optimal efficiency at pH 7.2–9.0 .

Key Reaction Parameters

| Parameter | Optimal Condition | Competing Process |

|---|---|---|

| pH | 7.2–8.5 (phosphate/HEPES buffer) | Hydrolysis at pH >8.5 |

| Temperature | 4°C–25°C | Aggregation at high temps |

| Solvent | Anhydrous DMSO or DMF | Hydrolysis in aqueous media |

Example Protocol

- Dissolve this compound (15.6 mg) in anhydrous n-hexanol (5 mL).

- Add 3 μL triethylamine (TEA) and 5.021 μL (3-aminopropyl)triethoxysilane (APTES).

- Stir for 24 hours at room temperature.

- Purify via centrifugation or dialysis.

This method achieves >90% conjugation efficiency when reacting with APTES, forming amine-functionalized silica nanoparticles (NPs) .

Hydrolysis and Stability

The NHS ester group is susceptible to hydrolysis, with a half-life of 4–5 hours at pH 7.0 and 10 minutes at pH 8.6 . Hydrolysis generates a carboxylate derivative, reducing conjugation efficiency.

Mitigation Strategies

- Use anhydrous solvents (e.g., DMSO) during reaction setup .

- Quench unreacted NHS esters with Tris buffer post-conjugation .

Comparative Reactivity with Other NHS Esters

This compound shares reactivity traits with sulfo-NHS esters but differs in solubility:

| Property | NIR-664-NHS | Sulfo-NHS Esters |

|---|---|---|

| Water solubility | Low (requires DMSO) | High (sulfonate group) |

| Membrane permeability | Yes | No (charged) |

| Hydrolysis rate | Similar | Faster at pH >8.5 |

This compound’s hydrophobicity necessitates organic solvents for efficient conjugation .

Advanced Conjugation Strategies

Recent studies highlight innovative uses:

- Dendrimer-mediated labeling : Multivalent dendrimers (G1/G2) improve NP stability (zeta potential: -46.0 mV) vs. glutaraldehyde .

- Thiol-ene click chemistry : Post-conjugation with maleimide-functionalized linkers enables multi-step bioconjugation .

Challenges and Optimizations

Propriétés

IUPAC Name |

4-[2-[(1E,3E,5Z)-5-[5-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H45N3O7S/c1-6-42-32-20-18-28(27-38(47)51-44-36(45)22-23-37(44)46)26-31(32)40(2,3)34(42)16-8-7-9-17-35-41(4,5)39-30-15-11-10-14-29(30)19-21-33(39)43(35)24-12-13-25-52(48,49)50/h7-11,14-21,26H,6,12-13,22-25,27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIIZKCLUIZXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H45N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422240 | |

| Record name | NIR-664-N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167638-53-1 | |

| Record name | NIR-664-N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.